molecular formula C16H20N2O6S2 B6207314 3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide CAS No. 2694728-08-8

3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide

Cat. No.: B6207314
CAS No.: 2694728-08-8
M. Wt: 400.5
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Description

3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide is an aromatic sulfonamide compound. It features a benzene ring substituted with sulfonamide groups and methoxy groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide typically involves the sulfonation of aniline derivatives followed by methoxylation. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, and methoxylation is achieved using methanol in the presence of a catalyst like hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide involves its interaction with biological molecules. It can inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to its antibacterial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzenesulfonamide: Similar structure but lacks the additional methoxyethyl group.

    Sulfanilamide: A simpler sulfonamide with a single sulfonamide group.

Properties

CAS No.

2694728-08-8

Molecular Formula

C16H20N2O6S2

Molecular Weight

400.5

Purity

95

Origin of Product

United States

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